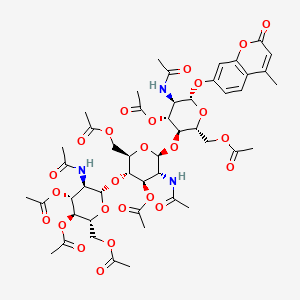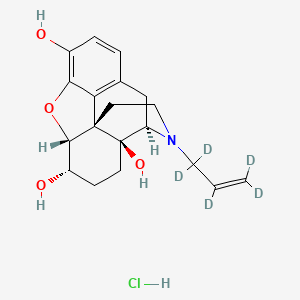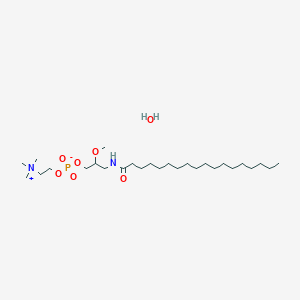
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a fluoropyridine moiety attached to a thiadiazole ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring imparts distinct electronic characteristics, making it a valuable building block for the synthesis of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-6-fluoropyridine with thiosemicarbazide in the presence of a dehydrating agent can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the thiadiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
1,2,4-Thiadiazole: The parent thiadiazole compound without the fluoropyridine moiety.
3-(4-Fluorophenyl)-1,2,4-thiadiazole: A related compound with a fluorophenyl group instead of a fluoropyridine.
Uniqueness
3-(6-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the fluoropyridine and thiadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Propriétés
Formule moléculaire |
C7H5FN4S |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
3-(6-fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5FN4S/c8-5-3-1-2-4(10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Clé InChI |
DYJOZGVRRKVCJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)F)C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)

![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)



![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)





